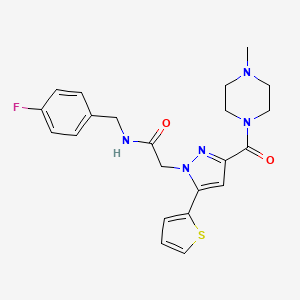
N-(4-fluorobenzyl)-2-(3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorobenzyl)-2-(3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide is a useful research compound. Its molecular formula is C22H24FN5O2S and its molecular weight is 441.53. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluorobenzyl)-2-(3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorobenzyl)-2-(3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives, such as those involving coordination complexes with Co(II) and Cu(II) ions, has illustrated their significance in understanding hydrogen bonding's effect on self-assembly processes. These studies also delve into the antioxidant activities of these complexes, indicating their potential in scavenging free radicals. For example, coordination complexes constructed from pyrazole-acetamide derivatives have been shown to exhibit significant antioxidant activity, suggesting their utility in developing antioxidant agents (Chkirate et al., 2019).
Anti-inflammatory Activity
Pyrazole-acetamide derivatives have also been synthesized and assessed for anti-inflammatory activities. The structural elaboration of these compounds aims to explore their therapeutic potential. For instance, novel derivatives have demonstrated significant anti-inflammatory effects in preclinical models, highlighting their potential as leads in anti-inflammatory drug development (Sunder & Maleraju, 2013).
Anticancer Activity
Furthermore, the modification of pyrazole-acetamide structures to include fluoro substituents has been explored for anticancer activity. These modifications aim to enhance the compounds' efficacy against various cancer cell lines. Research has found that fluoro-substituted benzo[b]pyran compounds, related in structural theme to the query compound, show promising anticancer activity, suggesting a potential route for developing new anticancer therapies (Hammam et al., 2005).
Antipsychotic Potential
Additionally, some pyrazole-acetamide derivatives have been investigated for their potential as antipsychotic agents. These studies are particularly focused on compounds that do not interact with dopamine receptors, a common target for antipsychotic drugs, suggesting a novel mechanism of action. This research underscores the compound's potential utility in developing new antipsychotic medications with possibly fewer side effects (Wise et al., 1987).
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[3-(4-methylpiperazine-1-carbonyl)-5-thiophen-2-ylpyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O2S/c1-26-8-10-27(11-9-26)22(30)18-13-19(20-3-2-12-31-20)28(25-18)15-21(29)24-14-16-4-6-17(23)7-5-16/h2-7,12-13H,8-11,14-15H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOMYQWOEZFZLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=NN(C(=C2)C3=CC=CS3)CC(=O)NCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-2-(3-(4-methylpiperazine-1-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

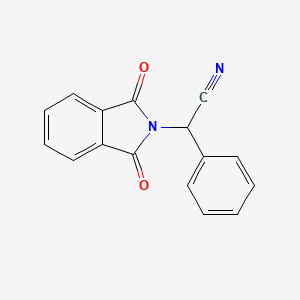
![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2974569.png)
![N-cyclopropyl-2-{4-[(methylsulfonyl)amino]phenoxy}nicotinamide](/img/structure/B2974570.png)
![N-(5-(2-(o-tolyloxy)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2974571.png)

![2-(2-methoxyphenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2974573.png)
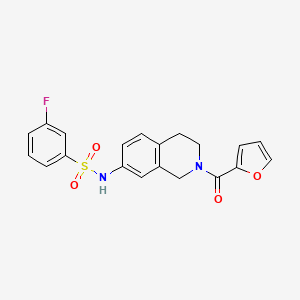
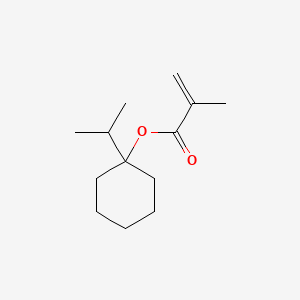
![1-({5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B2974577.png)
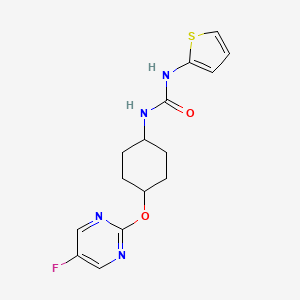
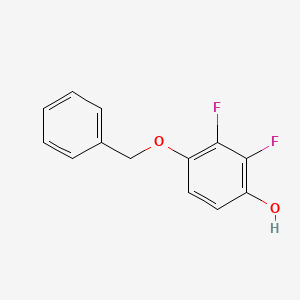
![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B2974586.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopropyloxalamide](/img/structure/B2974589.png)